

# Methyl 3-hydroxy-4-nitrobenzoate: A Technical Guide to Safe Handling and Application

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 3-hydroxy-4-nitrobenzoate**

Cat. No.: **B181651**

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of **Methyl 3-hydroxy-4-nitrobenzoate** (CAS No. 713-52-0), a key intermediate in organic synthesis and drug discovery. It details the compound's physical and chemical properties, potential hazards, and requisite safety protocols for handling, storage, and disposal. Furthermore, this guide includes detailed experimental methodologies for its synthesis and common derivatization reactions, supplemented by workflow visualizations to ensure clarity and promote safe laboratory practices.

## Compound Identification and Properties

**Methyl 3-hydroxy-4-nitrobenzoate** is a nitroaromatic compound widely used as a building block in the synthesis of more complex molecules, including pharmaceutical agents like DNA gyrase inhibitors and various heterocyclic scaffolds.<sup>[1][2]</sup> Its chemical structure consists of a benzoate core functionalized with hydroxyl and nitro groups, which provide versatile handles for subsequent chemical modifications.

Table 1: Chemical and Physical Properties of **Methyl 3-hydroxy-4-nitrobenzoate**

| Property          | Value                                         | Source(s)                                                   |
|-------------------|-----------------------------------------------|-------------------------------------------------------------|
| CAS Number        | <b>713-52-0</b>                               | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub> | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 197.15 g/mol                                  | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| IUPAC Name        | methyl 3-hydroxy-4-nitrobenzoate              | <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Appearance        | Solid; Yellow crystals or powder              | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> |
| Melting Point     | 88-95 °C                                      | <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Boiling Point     | 346.4 ± 27.0 °C at 760 mmHg                   | <a href="#">[8]</a>                                         |
| Density           | 1.4 ± 0.1 g/cm <sup>3</sup>                   | <a href="#">[8]</a>                                         |
| Flash Point       | 163.3 ± 23.7 °C                               | <a href="#">[8]</a>                                         |

| Solubility | Data not readily available [\[3\]](#) |

## Safety and Hazard Information

**Methyl 3-hydroxy-4-nitrobenzoate** is classified as hazardous. It is harmful if swallowed and causes skin and eye irritation.[\[3\]](#)[\[4\]](#)[\[5\]](#) Appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.

Table 2: GHS Hazard Classification

| Hazard Class                      | Category    | Hazard Statement                    | Source(s)                                                   |
|-----------------------------------|-------------|-------------------------------------|-------------------------------------------------------------|
| Acute Toxicity, Oral              | Category 4  | H302: Harmful if swallowed          | <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a> |
| Skin Corrosion/Irritation         | Category 2  | H315: Causes skin irritation        | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | <a href="#">[4]</a> <a href="#">[5]</a>                     |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |[\[4\]](#)[\[5\]](#) |

## Precautionary Measures and Handling

Safe handling is paramount to minimize exposure risk. Personnel should adhere to the following guidelines.

Table 3: Handling and Storage Precautions

| Precaution Type                     | Guideline                                                                                                                                                                                             | Source(s) |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Engineering Controls                | <b>Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station.</b>                                                             | [3][4]    |
| Personal Protective Equipment (PPE) | Wear chemical splash-resistant safety glasses or goggles, protective gloves (inspect before use), and a lab coat. For operations that may generate dust, a NIOSH-certified respirator is recommended. | [3][4]    |
| Hygiene                             | <p>Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.</p> <p>Remove contaminated clothing and wash it before reuse.</p>                                              | [3][4]    |
| Handling                            | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Minimize dust generation and accumulation.                                                                                         | [3][4]    |
| Storage                             | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition and incompatible materials like strong oxidizing agents.                            | [3][4]    |

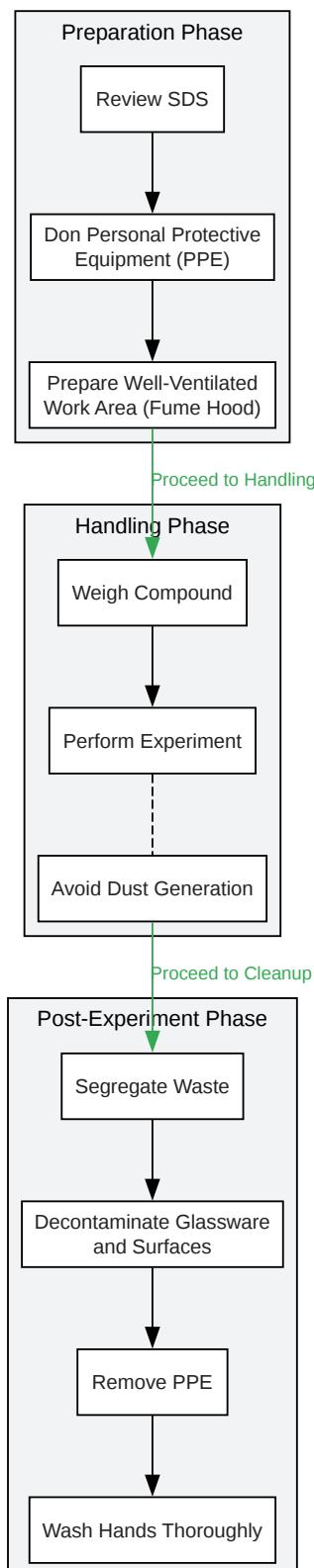
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains. | [3][4] |

## Toxicological and First Aid Information

While specific quantitative toxicity data like LD50 values are not readily available, the primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[\[3\]](#) Exposure can lead to irritation and inflammation.[\[3\]](#)

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol                                                                                                                                                                    | Source(s)                               |
|----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Ingestion      | <p><b>If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.</b></p> | <a href="#">[3]</a> <a href="#">[4]</a> |
| Inhalation     | <p>Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.</p>                                       | <a href="#">[3]</a> <a href="#">[4]</a> |
| Skin Contact   | <p>Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Obtain medical aid if irritation persists.</p>                             | <a href="#">[3]</a> <a href="#">[4]</a> |


| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Obtain medical aid immediately. |[\[3\]](#)[\[4\]](#) |

## Experimental Protocols & Workflows

**Methyl 3-hydroxy-4-nitrobenzoate** is a versatile starting material. Below are detailed protocols for its synthesis and subsequent modification, which are common steps in drug discovery pipelines.

## Visualization of Laboratory Safety Workflow

The following diagram outlines the essential workflow for safely handling **Methyl 3-hydroxy-4-nitrobenzoate** in a research setting.

[Click to download full resolution via product page](#)**Caption:** General laboratory safety workflow for handling chemical reagents.

## Protocol: Synthesis of Methyl 3-hydroxy-4-nitrobenzoate

This protocol describes the esterification of 3-hydroxy-4-nitrobenzoic acid.[\[10\]](#)

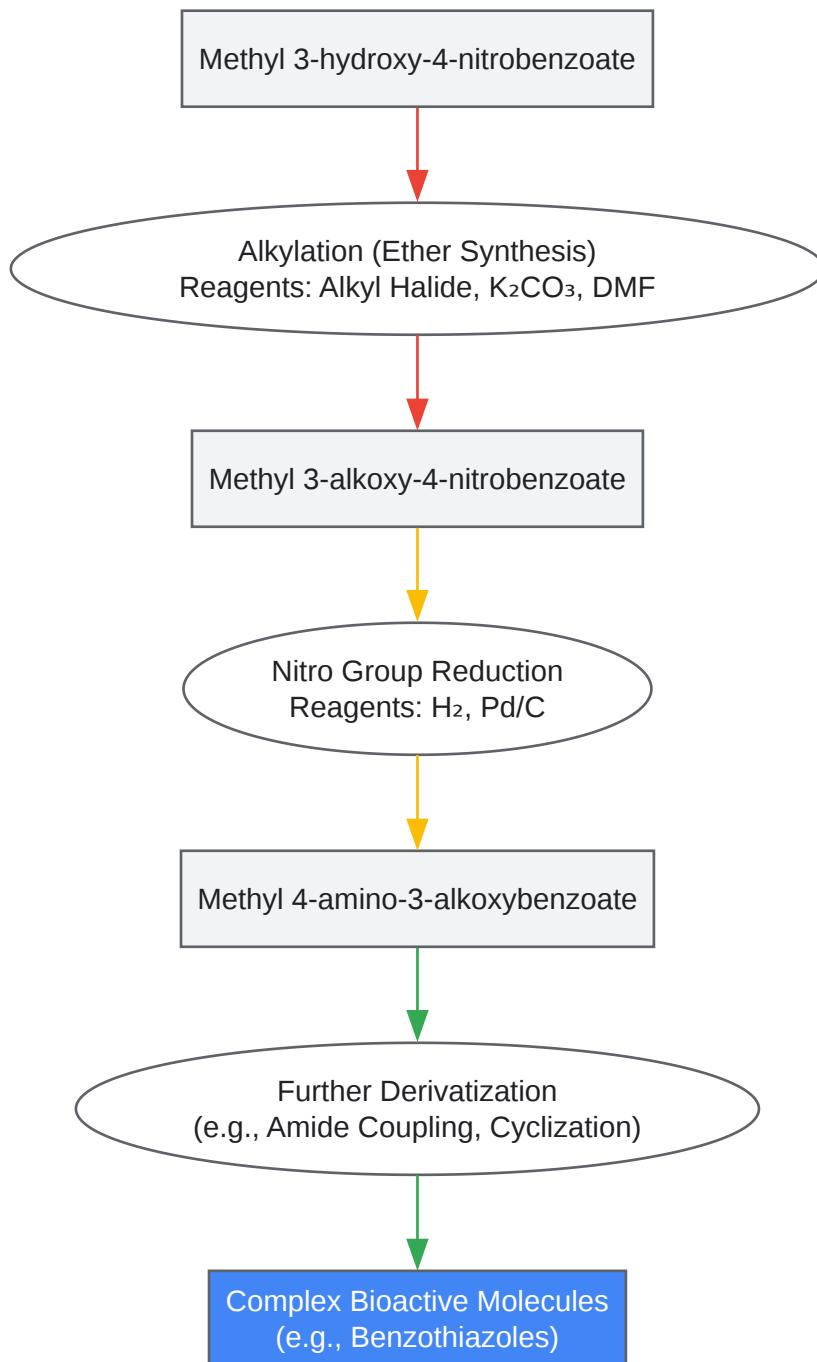
- Reagents: 3-hydroxy-4-nitrobenzoic acid (13.66 mmol), p-toluenesulfonic acid (2.63 mmol), anhydrous methanol (50 mL).
- Procedure:
  - Combine the 3-hydroxy-4-nitrobenzoic acid and p-toluenesulfonic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
  - Heat the stirred solution at reflux (65 °C) under an argon atmosphere for 60 hours.
  - After cooling, concentrate the reaction mixture under reduced pressure to yield a crystalline solid.
  - Purify the solid by partitioning it between ethyl acetate (EtOAc) and water. Repeat the aqueous wash (4 x 50 mL).
  - Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the final product.

## Protocol: Alkylation of the Phenolic Hydroxyl Group

This is a general procedure for Williamson ether synthesis using **Methyl 3-hydroxy-4-nitrobenzoate** as the starting phenol.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Reagents: **Methyl 3-hydroxy-4-nitrobenzoate** (1 equiv), potassium carbonate ( $K_2CO_3$ , 2-5 equiv), alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2-2 equiv), anhydrous dimethylformamide (DMF).
- Procedure:
  - Dissolve **Methyl 3-hydroxy-4-nitrobenzoate** in anhydrous DMF under an inert atmosphere.
  - Add  $K_2CO_3$  to the solution, followed by the dropwise addition of the alkyl halide.

- Stir the reaction mixture at a temperature between 50-60 °C overnight.
- Pour the resulting solution into EtOAc and wash sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent under reduced pressure.
- Purify the crude product via column chromatography (e.g.,  $\text{SiO}_2$ ,  $\text{CH}_2\text{Cl}_2$ ) to yield the desired ether.


## Protocol: Reduction of the Nitro Group

This protocol details the reduction of the nitro-functionalized ether derivative to the corresponding amine, a crucial step for further functionalization.[10][11][12]

- Reagents: Substituted methyl 4-nitrobenzoate derivative (1 equiv), 10% Palladium on charcoal (Pd/C), methanol (or a mixture like methanol/tetrahydrofuran), hydrogen gas ( $\text{H}_2$ ).
- Procedure:
  - Dissolve the nitro compound in the appropriate solvent system under an argon or nitrogen atmosphere.
  - Add the 10% Pd/C catalyst to the solution.
  - Evacuate the atmosphere and introduce hydrogen gas (typically via a balloon).
  - Stir the reaction mixture vigorously at room temperature for several hours, monitoring completion by Thin Layer Chromatography (TLC).
  - Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
  - Concentrate the filtrate under reduced pressure to yield the amino-benzoate product.

## Visualization of Synthetic Utility

The diagram below illustrates the role of **Methyl 3-hydroxy-4-nitrobenzoate** as a key intermediate in a multi-step synthesis pathway.



[Click to download full resolution via product page](#)

**Caption:** Synthetic pathway showcasing the utility of the title compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against *Acinetobacter baumannii* and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A15329.14 [thermofisher.cn]
- 7. Methyl 3-hydroxy-4-nitrobenzoate | 713-52-0 | FM71199 [biosynth.com]
- 8. Methyl 3-hydroxy-4-nitrobenzoate Price from Supplier Brand Hunan Huateng Pharmaceutical Co., Ltd. on Chemsoc.com [chemsoc.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. Synthesis of Functionalised Aromatic Oligamide Rods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 3-hydroxy-4-nitrobenzoate: A Technical Guide to Safe Handling and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181651#safety-and-handling-of-methyl-3-hydroxy-4-nitrobenzoate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)